![molecular formula C22H19NO5 B5184127 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5184127.png)
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, also known as DMDFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMDFB belongs to the class of benzamides and is a derivative of dibenzofuran.
Mechanism of Action
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide exerts its therapeutic effects by targeting specific molecular pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide also modulates the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and physiological effects:
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been found to exhibit a range of biochemical and physiological effects in scientific research studies. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating depression and anxiety.
Advantages and Limitations for Lab Experiments
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several advantages for lab experiments, including its low toxicity and ability to selectively target certain molecular pathways in the body. However, 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide also has some limitations, including its limited solubility in water and potential for off-target effects.
Future Directions
There are several potential future directions for the study of 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide. One area of research is the development of more efficient synthesis methods for 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide, which could increase its availability for scientific research. Another area of research is the further exploration of 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide's potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide derivatives with improved pharmacological properties.
Synthesis Methods
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can be synthesized through a multistep process, starting with the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride. This compound is then reacted with 2-methoxydibenzo[b,d]furan-3-amine to form 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Scientific Research Applications
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has been studied for its potential therapeutic properties in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2,4-dimethoxy-N-(2-methoxydibenzofuran-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-25-13-8-9-15(19(10-13)26-2)22(24)23-17-12-20-16(11-21(17)27-3)14-6-4-5-7-18(14)28-20/h4-12H,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODRAQUYMLCHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide |
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